![molecular formula C8H17NO B11742387 Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- CAS No. 1273577-57-3](/img/structure/B11742387.png)
Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- is a heterocyclic organic compound that features a six-membered ring containing both nitrogen and oxygen atoms. This compound is part of the morpholine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholine derivatives typically involves the use of 1,2-amino alcohols, aziridines, and epoxides as starting materials . A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield substituted morpholines . Transition metal catalysis is often employed to achieve stereoselective synthesis .
Industrial Production Methods
Industrial production of morpholine derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of Grignard reagents and reduction reactions in the presence of catalysts like acetic acid or oxalic acid is common . These methods help in removing optical isomers and impurities, thereby improving the stability and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield morpholine N-oxides, while reduction can produce various substituted morpholines .
Scientific Research Applications
Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, including antibiotics and anticancer agents.
Industry: Acts as a corrosion inhibitor, rubber accelerator, and boiler water additive.
Mechanism of Action
The mechanism of action of morpholine derivatives often involves the inhibition of specific enzymes or receptors. For instance, they can inhibit kinases involved in cytokinesis and cell cycle regulation . The molecular targets and pathways vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, used widely in various applications.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
4-Morpholinecarboxaldehyde: Contains an aldehyde group, used in organic synthesis.
Uniqueness
Morpholine, 3-[(1R)-1-methylpropyl]-, (3S)-rel- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in the development of stereoselective pharmaceuticals and specialized industrial applications .
Properties
CAS No. |
1273577-57-3 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3R)-3-[(2S)-butan-2-yl]morpholine |
InChI |
InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
OWGVQPIIJMNYNR-YUMQZZPRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1COCCN1 |
Canonical SMILES |
CCC(C)C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


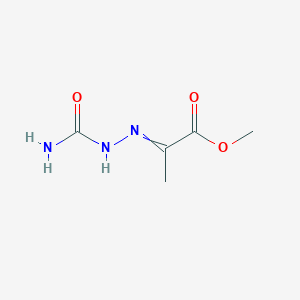
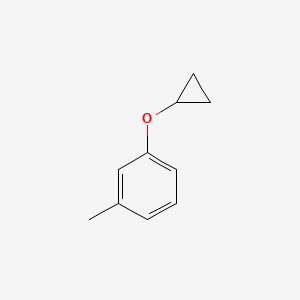
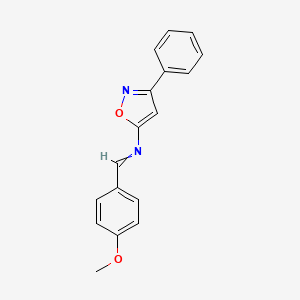
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742325.png)
![4-({[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11742331.png)
![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742338.png)
amine](/img/structure/B11742341.png)
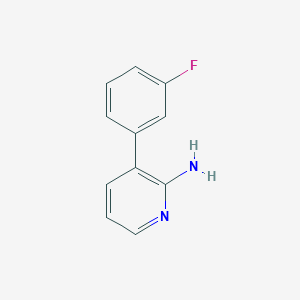
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11742360.png)
![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742367.png)
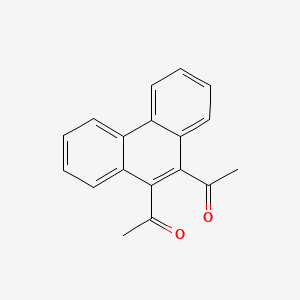
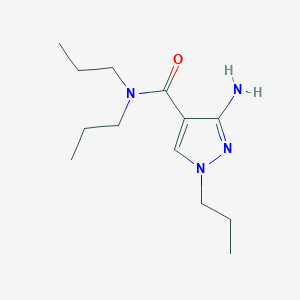
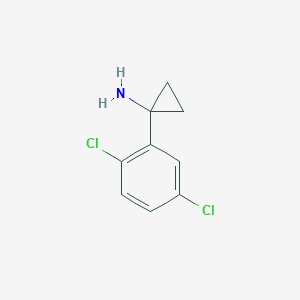
![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742388.png)
